molecular formula C14H20N2O2 B3238187 (R)-1-(1H-Indol-3-YL)butan-2-amine acetate CAS No. 14030-13-8

(R)-1-(1H-Indol-3-YL)butan-2-amine acetate

Cat. No.: B3238187
CAS No.: 14030-13-8
M. Wt: 248.32 g/mol
InChI Key: TUQLBJAHRWROHB-HNCPQSOCSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic synthesis and chemical biology. nih.govresearchgate.net Its prevalence in a vast array of natural products and pharmaceutically active molecules underscores its importance. nih.gov The unique electronic properties of the indole ring system make it a "privileged scaffold," meaning it can bind to multiple receptors with high affinity, rendering it a valuable framework in drug discovery. researchgate.netresearchgate.netchula.ac.th

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netresearchgate.netchula.ac.th Consequently, the development of synthetic methods to create functionalized indoles is a significant focus of contemporary chemical research. nih.govnih.govnih.gov The versatility of the indole nucleus allows for the synthesis of complex molecular architectures that can mimic peptide structures and interact with various enzymes and receptors. researchgate.netchula.ac.th

Overview of Indole-3-alkylamine Structures in Academic Investigations

Within the large family of indole derivatives, indole-3-alkylamines represent a structurally and functionally important subclass. This structural motif, characterized by an alkylamine chain attached to the C3 position of the indole ring, is the backbone of many biologically active compounds. The parent compound of this class is tryptamine (B22526), or 2-(1H-indol-3-yl)ethan-1-amine. molport.com

Academic research has extensively explored modifications of the alkylamine side chain to modulate biological activity. For instance, the introduction of a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain gives rise to alpha-methyltryptamine, a compound studied for its effects on the central nervous system. nih.gov The length and substitution of the alkyl chain, as well as substitutions on the indole ring itself, are key variables in the design of new compounds for investigation. nih.gov Research into these structures has led to the development of compounds with potential applications as serotonin (B10506) uptake inhibitors and other neurological agents. nih.gov

Research Context and Specific Focus on (R)-1-(1H-Indol-3-YL)butan-2-amine Acetate (B1210297)

(R)-1-(1H-Indol-3-YL)butan-2-amine is a specific chiral indole-3-alkylamine. Its structure is analogous to alpha-methyltryptamine, but with an ethyl group instead of a methyl group at the alpha position of the side chain, extending it to a butan-2-amine moiety. The "(R)" designation specifies the stereochemistry at the chiral center (the second carbon of the butane (B89635) chain).

The acetate salt form of this compound suggests its preparation or use in a context where salt formation is advantageous, such as for improved handling, stability, or solubility in certain solvents. While specific published research focusing exclusively on (R)-1-(1H-Indol-3-YL)butan-2-amine acetate is not abundant in publicly accessible literature, its structural components place it firmly within the sphere of interest for medicinal chemistry and pharmacological research. It is typically categorized as a research chemical or a building block for the synthesis of more complex, potentially bioactive molecules.

Below are tables detailing the known chemical properties of the parent compound and its identity as an acetate salt.

Chemical Identity

IdentifierValue
Compound Name This compound
Parent Compound (R)-1-(1H-indol-3-yl)butan-2-amine
CAS Number (Parent) Not available
Molecular Formula (Parent) C12H16N2
Molecular Formula (Acetate Salt) C14H20N2O2

Physicochemical Properties (Predicted/Inferred)

PropertyValueSource
Molecular Weight (Parent) 188.27 g/mol Inferred from structure
Molecular Weight (Acetate Salt) 248.32 g/mol Inferred from structure
XLogP3 (Parent) 2.3Predicted
Hydrogen Bond Donor Count (Parent) 2Predicted
Hydrogen Bond Acceptor Count (Parent) 2Predicted

The synthesis of such a compound would likely follow established routes for creating indole-3-alkylamines. A common strategy involves the reaction of indole with a suitable electrophile. For example, methods like the Henry reaction between indole-3-carboxaldehyde (B46971) and a nitroalkane, followed by reduction, can be employed to construct the side chain. Alternatively, reductive amination of a corresponding ketone, 3-(1H-indol-3-yl)butan-2-one, could yield the desired amine. The final step would involve reacting the free base with acetic acid to form the acetate salt.

Due to its structural similarity to other known bioactive tryptamines, this compound serves as a valuable tool for researchers exploring structure-activity relationships within this class of compounds.

Properties

IUPAC Name

acetic acid;(2R)-1-(1H-indol-3-yl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C2H4O2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12;1-2(3)4/h3-6,8,10,14H,2,7,13H2,1H3;1H3,(H,3,4)/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQLBJAHRWROHB-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC1=CNC2=CC=CC=C21)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14030-13-8
Record name 1H-Indole-3-ethanamine, α-ethyl-, (αR)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14030-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etryptamine acetate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014030138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETRYPTAMINE ACETATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM18K82628
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Chemical Transformations and Reactivity of R 1 1h Indol 3 Yl Butan 2 Amine Acetate Scaffolds

Functional Group Interconversions and Modifications

The principal reactive sites for functional group interconversion on the (R)-1-(1H-indol-3-yl)butan-2-amine scaffold are the primary amine on the side chain and the nitrogen of the indole (B1671886) ring.

The primary amine is nucleophilic and readily undergoes reactions with a variety of electrophiles. msu.edu Standard functional group interconversions include:

N-Alkylation: The amine can be alkylated using alkyl halides. This reaction typically proceeds via an SN2 mechanism. msu.edu To control the extent of alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, reductive amination is often a preferred method.

N-Acylation: Reaction with acid chlorides or anhydrides under basic conditions yields stable amide derivatives. This transformation is fundamental in modifying the electronic and steric properties of the side chain.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base leads to the formation of sulfonamides. These derivatives are often used as protecting groups or as intermediates for further transformations. msu.eduvanderbilt.edu

The indole N-H group is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion. This allows for modifications such as:

N-Alkylation: The indole nitrogen can be alkylated using reagents like alkyl halides or sulfates in the presence of bases such as sodium hydride (NaH) in an aprotic solvent like DMF. mdpi.com

N-Acylation: The indole nitrogen can be acylated, for instance with acetic anhydride, to form N-acetyl derivatives. nrochemistry.com

The indole ring itself is electron-rich and susceptible to electrophilic substitution. With the C3 position occupied by the butylamine (B146782) side chain, electrophilic attack is generally directed to the C2 position.

Derivatization Strategies for Analogues and Prodrug Candidates

The functional handles on the (R)-1-(1H-indol-3-yl)butan-2-amine scaffold are ideal for creating libraries of analogues for chemical biology and medicinal chemistry research. Derivatization can systematically alter the molecule's properties, such as lipophilicity, receptor affinity, and metabolic stability.

Strategies for Analogue Synthesis: Diverse libraries can be generated by combining the functional group modifications discussed previously. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for derivatizing the indole ring, should a halo-substituted version of the scaffold be prepared. mdpi.comacs.org Multi-component reactions, where the amine acts as one of the reactants, can be employed to build complex heterocyclic systems in a single step. nih.govnih.govnih.gov One study detailed the synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines, demonstrating how the alkylamine portion of a similar indole derivative can be constructed and subsequently modified at the indole nitrogen. researchgate.net

Target SiteReaction TypeTypical ReagentsResulting Functional Group/StructureReference
Side-Chain AmineN-AcylationAcid Chlorides (R-COCl), AnhydridesAmide msu.edu
Side-Chain AmineN-AlkylationAlkyl Halides (R-X)Secondary/Tertiary Amine msu.edu
Side-Chain AmineReductive AminationAldehydes/Ketones, NaBH(OAc)₃Secondary/Tertiary Amine msu.edu
Side-Chain AmineN-SulfonylationSulfonyl Chlorides (R-SO₂Cl)Sulfonamide vanderbilt.edu
Indole N-HN-AlkylationAlkyl Halide (R-X), Base (e.g., NaH)N-Alkyl Indole mdpi.com
Indole Ring (C2)Electrophilic HalogenationN-Bromosuccinimide (NBS)2-Bromo-indole researchgate.net

Prodrug Strategies: The primary amine in the scaffold is a common target for prodrug design to enhance properties like oral bioavailability or to achieve targeted drug release. nih.gov Masking the amine can suppress its ionization under physiological conditions, thereby improving membrane penetration. nih.gov Common prodrug approaches for amines include conversion to:

Amides or Carbamates: These are often designed to be cleaved by metabolic enzymes like amidases or esterases to release the active parent amine.

N-Oxides: For tertiary amine analogues, N-oxides can be designed as bioreductive prodrugs, which are reduced to the active amine under specific physiological conditions, such as hypoxia in tumor tissues. nih.gov

(Acyloxy)alkyl Carbamates: This "prodrug-within-a-prodrug" system involves a carbamate (B1207046) linkage that is cleaved via an initial esterase-catalyzed hydrolysis, followed by a spontaneous decomposition to release the free amine.

Cyclization and Heterocycle Formation Reactions

The (R)-1-(1H-indol-3-yl)butan-2-amine structure is a precursor for various cyclization reactions to form novel heterocyclic systems. A prominent reaction for related β-indolylethylamines is the Pictet-Spengler reaction, which involves condensation with an aldehyde or ketone followed by an acid-catalyzed ring closure onto the indole C2 position to form a β-carboline. nrochemistry.comwikipedia.org While the subject compound is a γ-indolyl amine and not a traditional substrate, analogous intramolecular cyclizations are highly relevant.

A significant example is the intramolecular Friedel-Crafts-type acylation. In a related system, 4-(1H-indol-3-yl)butanoyl chloride, generated from the corresponding butanoic acid, was found to be unstable and readily underwent intramolecular acylation to form 2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net This demonstrates that the butylene chain is of appropriate length to facilitate cyclization onto the indole C2 position, forming a new six-membered ring fused to the indole core.

Furthermore, the indole scaffold can participate in multi-component reactions to build complex heterocycles. For example, indole, an amine, and a 2-alkynylbenzaldehyde can react in a silver-catalyzed three-component reaction to afford 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. nih.govresearchgate.net In such a reaction, (R)-1-(1H-indol-3-yl)butan-2-amine could serve as the amine component, leading to highly complex and diverse molecular architectures.

Stability and Reactivity under Controlled Conditions

The stability of the (R)-1-(1H-indol-3-yl)butan-2-amine scaffold is crucial for its synthesis, storage, and application. Indole derivatives, in general, can be sensitive to strong acids, oxidative conditions, and light.

Acidic Conditions: Indoles are known to be protonated at the C3 position in the presence of strong acids, which can sometimes lead to dimerization or polymerization. However, milder acidic conditions are well-tolerated and are even required for certain transformations like the Pictet-Spengler reaction. nrochemistry.comwikipedia.org The use of Brønsted acids to catalyze reactions of indolylmethanols demonstrates their utility and the scaffold's stability under these specific controlled conditions. rsc.org

Basic Conditions: The indole N-H is acidic enough to be deprotonated by strong bases like NaH, but is stable to weaker inorganic bases like K₂CO₃, which are often used in N-alkylation reactions. acs.org

Oxidative Stability: The electron-rich indole ring is susceptible to oxidation. Some diindolylamines have been reported to be unstable under ambient conditions, likely due to oxidative oligomerization. acs.org However, the substitution at the C3-position in the target molecule inherently blocks one of the most reactive sites, which can improve stability against certain oxidative pathways. acs.org The oxidation of related indole derivatives can be controlled with specific reagents, for example using manganese dioxide (MnO₂) to achieve specific transformations. chim.it

Storage Stability: Studies on the related compound indole-3-butyric acid (IBA) have shown that it is relatively stable in solution, with concentrated solutions showing no significant loss of biological activity after storage for several months at room temperature, despite observable changes in color. scispace.com This suggests that the indole-alkyl core of the title compound may possess reasonable storage stability.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (R)-1-(1H-Indol-3-YL)butan-2-amine acetate (B1210297), both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the indole (B1671886) ring, the butylamine (B146782) side chain, and the presence of the acetate counter-ion. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for the cation (R)-1-(1H-Indol-3-YL)butan-2-amine in a suitable solvent like DMSO-d₆ would show characteristic resonances for the indole moiety, the aliphatic chain, and the amine group. The acetate anion would present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Due to the low natural abundance of ¹³C, the spectrum is typically simpler and shows less signal overlap than the ¹H spectrum. researchgate.net It is particularly useful for identifying the carbons of the indole ring, the aliphatic side chain, and the carbonyl and methyl groups of the acetate counter-ion.

Below are tables of predicted chemical shifts (δ) in ppm for the compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts Click on the headers to sort the data.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Indole N-H~10.8Broad SingletExchangeable with D₂O
Aromatic C-H (Indole)7.0 - 7.6Multiplets, DoubletsCharacteristic shifts for H-2, H-4, H-5, H-6, H-7
Amine N-H₃⁺~8.0Broad SingletProtons from the protonated amine, exchangeable
CH (Chiral Center)~3.4MultipletProton at the stereocenter (C2 of butyl chain)
CH₂ (Benzylic)~2.9MultipletMethylene group adjacent to the indole ring (C1)
CH₂ (Ethyl)~1.6MultipletMethylene group of the ethyl part of the chain (C3)
CH₃ (Acetate)~1.9SingletCharacteristic signal for the acetate counter-ion
CH₃ (Ethyl)~0.9TripletTerminal methyl group of the butyl chain (C4)

Interactive Table: Predicted ¹³C NMR Chemical Shifts Click on the headers to sort the data.

CarbonsPredicted Chemical Shift (δ, ppm)Notes
Acetate C=O~172Carbonyl carbon of the acetate counter-ion
Indole C (Aromatic)110 - 136Multiple signals corresponding to the 8 carbons of the indole ring
CH (Chiral Center)~48Carbon at the stereocenter (C2 of butyl chain)
CH₂ (Benzylic)~30Methylene carbon adjacent to the indole ring (C1)
CH₂ (Ethyl)~25Methylene carbon of the ethyl part of the chain (C3)
Acetate CH₃~21Methyl carbon of the acetate counter-ion
CH₃ (Ethyl)~10Terminal methyl carbon of the butyl chain (C4)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HR-MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) can provide the exact mass of the molecule with high precision, which allows for the confirmation of its molecular formula.

For (R)-1-(1H-Indol-3-YL)butan-2-amine acetate, analysis by a technique like electrospray ionization (ESI) MS would typically detect the cation, [(R)-1-(1H-Indol-3-YL)butan-2-amine+H]⁺. The calculated exact mass for this ion (C₁₂H₁₇N₂⁺) is 189.1386. An HR-MS measurement confirming this value would provide strong evidence for the compound's identity.

Further structural information can be obtained from tandem mass spectrometry (MS/MS), which involves the fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. Key fragment ions expected from the C₁₂H₁₇N₂⁺ ion are detailed below.

Interactive Table: Predicted HR-MS Fragmentation Data Click on the headers to sort the data.

m/z (Daltons)Proposed FragmentDescription of Loss
189.1386[M+H]⁺Parent ion (protonated molecule)
172.1124[C₁₂H₁₄N]⁺Loss of ammonia (B1221849) (NH₃) from the protonated amine
130.0651[C₉H₈N]⁺Cleavage of the C-C bond adjacent to the indole ring, forming the stable 3-methylindole (B30407) cation
117.0573[C₈H₇N]⁺Further fragmentation of the indole ring system

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing the compound within complex mixtures, allowing for its separation and subsequent identification by the mass spectrometer. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring prior derivatization of the polar amine group to increase volatility.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features.

The presence of the primary ammonium (B1175870) salt (R-NH₃⁺) and the acetate (CH₃COO⁻) are key features. The N-H stretching vibrations of the ammonium group appear as a broad band, while the carboxylate anion shows very strong characteristic stretches.

Interactive Table: Characteristic IR Absorption Bands Click on the headers to sort the data.

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
~3400Indole N-HStretchMedium, Sharp
3200-2800R-NH₃⁺N-H StretchBroad, Strong
~3050Aromatic C-HStretchMedium
2960-2850Aliphatic C-HStretchMedium-Strong
1620-1550R-NH₃⁺N-H Bend (Asymmetric)Strong
~1580Acetate C=OAsymmetric StretchVery Strong
~1460Aromatic C=CRing StretchMedium
~1400Acetate C-OSymmetric StretchStrong
~740Aromatic C-HOut-of-plane BendStrong

The combination of a sharp N-H stretch from the indole, a broad band from the ammonium salt, and very strong absorptions for the acetate group provides a unique "fingerprint" confirming the compound's identity as an amine acetate salt. libretexts.org

Chromatographic Methods for Purification and Impurity Profiling (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its chemical purity. ijprajournal.com

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a synthesis or to get a preliminary indication of a sample's purity. ijprajournal.com A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents. The compound's retention factor (Rf) value is characteristic under specific conditions, and the presence of multiple spots indicates impurities.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. ijprajournal.com The crude product is loaded onto a column packed with a solid adsorbent like silica gel. A solvent or solvent mixture (eluent) is then passed through the column, separating the desired compound from impurities based on differential adsorption. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Impurity Profiling: While TLC and column chromatography are used for purification, more advanced techniques are needed for detailed impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV or MS detector, is the method of choice. It can separate and quantify even trace-level impurities, which might include unreacted starting materials, by-products from the synthesis, or degradation products.

Chiral Analytical Techniques for Enantiomeric Purity Determination

Since the target compound is a single enantiomer, (R)-1-(1H-Indol-3-YL)butan-2-amine, it is critical to verify its enantiomeric purity and quantify the amount of the unwanted (S)-enantiomer. This is accomplished using specialized chiral analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (e.e.). mdpi.com The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov As the racemic or enriched mixture passes through the column, the two enantiomers are separated and elute at different retention times. The relative area of the two peaks in the chromatogram allows for the precise calculation of the enantiomeric purity.

Indirect Methods (Derivatization): An alternative approach involves reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic methods like HPLC or even by NMR spectroscopy, where the diastereomers will exhibit distinct sets of signals. globalresearchonline.net

Chiral Solvating Agents in NMR: In some cases, adding a chiral solvating agent to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification directly from the NMR spectrum. researchgate.net

Computational and Theoretical Investigations of R 1 1h Indol 3 Yl Butan 2 Amine Acetate

Quantum Chemical Modeling of Electronic Structure and Conformation

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the electronic structure and preferred conformations of molecules like (R)-1-(1H-Indol-3-YL)butan-2-amine acetate (B1210297). mdpi.com These calculations provide a fundamental understanding of the molecule's stability and electronic properties.

A key aspect of this modeling is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

For (R)-1-(1H-Indol-3-YL)butan-2-amine, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the aminobutane side chain and the indole system. The presence of the acetate counter-ion would further influence the electronic distribution through electrostatic interactions.

Table 1: Hypothetical DFT Calculation Results for (R)-1-(1H-Indol-3-YL)butan-2-amine This table presents plausible data that would be generated from DFT calculations.

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.215-5.85
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.1704.63

These values would be obtained by solving the Schrödinger equation for the molecule, providing a quantitative measure of its electronic characteristics. The conformation of the molecule, including the orientation of the butan-2-amine side chain relative to the indole ring, would be optimized to find the lowest energy (most stable) structure.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical modeling provides information on static, optimized structures, (R)-1-(1H-Indol-3-YL)butan-2-amine acetate is a flexible molecule that can adopt various conformations in solution. Molecular dynamics (MD) simulations are employed to explore this conformational landscape over time.

MD simulations model the movement of atoms and molecules based on classical mechanics. By simulating the molecule in a solvent box (typically water) at a given temperature and pressure, researchers can observe how the molecule twists and turns, identifying the most populated and energetically favorable conformations. This is crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. For indole derivatives, MD simulations can reveal the dynamics of the side chain and its interaction with the indole ring and the surrounding solvent.

Table 2: Hypothetical Torsional Angle Analysis from a Molecular Dynamics Simulation This table illustrates the kind of data that can be extracted from MD simulations to describe the molecule's flexibility.

Torsional AngleDescriptionPredominant Angle Range (degrees)
τ1 (N1-C2-C3-C10)Indole ring to side-chain-90 to -120
τ2 (C3-C10-C11-N2)Butane (B89635) chain conformation60 to 90 and 150 to 180

The results of an MD simulation are often visualized as trajectories and analyzed to determine parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify conformational stability and flexibility.

In Silico Approaches for Ligand-Target Interaction Prediction

Molecular docking is a powerful in silico technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. jocpr.com Given that many indole-containing compounds exhibit biological activity, molecular docking studies of this compound could elucidate its potential interactions with various receptors. nih.govasianpubs.orgresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity or score for different orientations and conformations. This score is an estimation of the binding free energy, with more negative values indicating a more favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, the indole ring is known to participate in pi-stacking interactions with aromatic amino acid residues in protein binding sites. nih.gov

Table 3: Hypothetical Molecular Docking Results for (R)-1-(1H-Indol-3-YL)butan-2-amine Against a Putative Receptor This table provides an example of the output from a molecular docking study.

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Hydrogen Bond InteractionsAmine group with Asp120; Indole N-H with Ser210
Key Hydrophobic InteractionsButyl chain with Leu80, Val88; Indole ring with Phe205

These predictions can guide the design of new analogs with improved binding affinity and selectivity.

Prediction of Reactivity and Reaction Pathway Energetics

Computational chemistry can also be used to predict the reactivity of this compound and the energetics of potential reaction pathways. nih.gov This is achieved by calculating the energies of reactants, transition states, and products for a given chemical transformation.

Reactivity descriptors derived from DFT calculations, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for nucleophilic or electrophilic attack. For instance, the indole ring is generally susceptible to electrophilic substitution, and these computational tools can predict the most likely position for such a reaction to occur.

Furthermore, by mapping the potential energy surface of a reaction, it is possible to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This allows for a comparison of different possible reaction pathways and an understanding of the reaction mechanism at a molecular level.

Table 4: Hypothetical Calculated Energetics for a Proposed Reaction Pathway This table shows an example of how computational chemistry can be used to compare the feasibility of different reaction steps.

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
N-alkylation25.4-5.2
C2-alkylation of Indole18.7-10.8
C4-alkylation of Indole22.1-8.1

These computational investigations provide a detailed and multi-faceted understanding of this compound, from its fundamental electronic properties to its potential biological interactions and chemical reactivity.

Pre Clinical in Vitro and Non Human in Vivo Biological Interaction Studies

Molecular Target Binding and Affinity Profiling

Research into indole (B1671886) derivatives has identified several molecular targets, demonstrating the class's potential for enzyme inhibition and receptor binding.

A series of 3,5-disubstituted indole derivatives has been evaluated for their ability to inhibit human nitric oxide synthase (NOS). nih.gov Within this series, compounds featuring 2-thiophene amidine and 2-furanyl amidine groups displayed enhanced activity against human neuronal NOS (nNOS) with significant selectivity over endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov

Indole derivatives have also been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes. A study of novel indole derivatives identified four compounds (1m, 1s, 4a, and 6a) with potent inhibitory activity against 5-LOX in rat peritoneal leukocytes, showing IC₅₀ values under 1 µM, which was comparable to the reference drug Zileuton. nih.gov

Furthermore, certain indole-sulfonamide derivatives have been reported as aromatase inhibitors. nih.gov In the context of receptor tyrosine kinases, a series of 12 indole-butyl-amine derivatives were studied as potential allosteric inhibitors of insulin-like growth factor receptor 1 kinase (IGF1RK), a strategy aimed at improving selectivity for this target. researchgate.net Other indole derivatives are known to act as testosterone (B1683101) 5-alpha-reductase inhibitors. google.com

Cellular Activity and Mechanistic Explorations in Model Systems

The cellular effects of indole derivatives have been explored in various model systems, particularly in cancer cell lines, revealing mechanisms related to cell proliferation and survival.

Indole-chalcone based compounds have been identified as anti-microtubule agents. nih.gov One report indicated that a specific derivative demonstrated significant activity in the NCI-60 human cancer cell line panel, with a GI₅₀ value of less than 10 nM. This compound was found to enhance microtubule depolymerization and induce cell cycle arrest at the G2/M phase. nih.gov Structure-activity relationship (SAR) studies on other derivatives showed that methyl substitution at the N-1 position of the indole ring could increase activity by approximately 60-fold. nih.gov A benzimidazole-indole hybrid showed potent inhibition of cancer cell proliferation with an average IC₅₀ value of 50 nmol/L and strong inhibition of tubulin polymerization (IC₅₀ = 2.52 μmol/L). nih.gov

A library of 44 indole-sulfonamide derivatives was assessed for cytotoxic activity against four human cancer cell lines: cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and T-cell acute lymphoblastic leukemia (MOLT-3). nih.gov Many of these compounds showed activity against the MOLT-3 cell line, with IC₅₀ values ranging from 10.65 to 56.39 μM, particularly when an electron-withdrawing group was present on the benzene (B151609) ring. nih.gov

Apoptosis, or programmed cell death, is another mechanism influenced by indole derivatives. nih.gov These compounds can induce this "cellular suicide" pathway, which is crucial for eliminating genetically damaged cells that could otherwise lead to cancer. nih.gov

In neurophysiological studies, an indole derivative that inhibits nNOS was shown to reverse thermal hyperalgesia in a rat model of neuropathic pain, indicating its potential effects in neuronal systems. nih.gov

Biochemical Pathway Modulation by Indole-Butanamine Derivatives

Indole and its derivatives have been shown to modulate key biochemical pathways in microorganisms. For instance, indole is recognized as a signaling molecule that can influence various bacterial phenotypes. nih.gov Studies on Klebsiella pneumoniae revealed that exposure to indole could significantly induce biofilm formation, particularly in carbapenem-susceptible strains. nih.gov This suggests that indole derivatives can play a role in intercellular communication and pathogenicity. nih.gov

The biosynthesis of indole derivatives is itself a notable biochemical pathway. In Bifidobacterium longum subsp. infantis, the production of derivatives such as indole-3-acetate (B1200044) (IAA) and indole-3-carboxaldehyde (B46971) (I3CA) from tryptophan is dependent on the substrate's availability. nih.gov These metabolites are believed to contribute to immune modulation and gut health. nih.gov

Furthermore, certain azole antifungal drugs function by inhibiting lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. nih.gov Novel indole derivatives containing 1,3,4-thiadiazole (B1197879) have been investigated as potential succinate (B1194679) dehydrogenase inhibitors (SDHI), which would disrupt the fungal respiratory chain and lead to cell death. nih.gov

Studies on Antimicrobial and Antifungal Activities in Vitro

A significant body of research has focused on the in vitro antimicrobial and antifungal properties of indole derivatives against a wide spectrum of pathogens. These compounds have demonstrated efficacy against drug-resistant bacteria and various fungal species. nih.govbenthamscience.com

Indole derivatives have shown activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a high-priority pathogen. nih.gov In one study, 7-hydroxyindole (B18039) was effective at both inhibiting biofilm formation and eradicating established biofilms. nih.gov Indole compounds are also known to be inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov

The antifungal activity of indole derivatives has been tested against numerous pathogenic fungi. tsijournals.comresearchgate.net Compounds have shown promising results against Candida species, including C. albicans and the often fluconazole-resistant C. krusei. nih.govresearchgate.net

Below are tables summarizing the antimicrobial and antifungal activities of various indole derivatives from different studies.

Table 1: Antibacterial Activity of Indole Derivatives

Indole Derivative ClassBacterial StrainActivity/MIC ValueReference
Indole-Triazole/Thiadiazole/CarbothioamideStaphylococcus aureusMIC: 3.125-50 µg/mL nih.gov
Indole-Triazole/Thiadiazole/CarbothioamideMRSAMIC: 3.125-50 µg/mL nih.gov
Indole-Triazole/Thiadiazole/CarbothioamideEscherichia coliMIC: 3.125-50 µg/mL nih.gov
Indole-Triazole/Thiadiazole/CarbothioamideBacillus subtilisMIC: 3.125-50 µg/mL nih.gov
3-Substituted Indole-2-oneS. entericaMIC: 125 µg/mL dergipark.org.tr
3-Substituted Indole-2-oneMRSAMIC: 125 µg/mL dergipark.org.tr
7-hydroxyindoleAcinetobacter baumannii (XDRAB)Inhibited biofilm formation and eradicated mature biofilms nih.gov

Table 2: Antifungal Activity of Indole Derivatives

Indole Derivative ClassFungal StrainActivity/MIC or EC₅₀ ValueReference
Indole-Triazole/Thiadiazole/CarbothioamideCandida albicansMIC: 3.125-50 µg/mL (Moderate Activity) nih.gov
Indole-Triazole/Thiadiazole/CarbothioamideCandida kruseiMIC: 3.125 µg/mL (Excellent Activity) nih.gov
Indole derivatives (Mannich bases)Candida albicansShowed maximum activity compared to other derivatives in the study tsijournals.com
Indole-Thiadiazole (Compound Z2)Botrytis cinereaEC₅₀: 2.7 µg/mL nih.gov
General Indole DerivativesVarious Phytopathogenic FungiBroad-spectrum activity, some more potent than commercial fungicide hymexazole researchgate.net

Future Directions and Research Gaps in the Academic Study of R 1 1h Indol 3 Yl Butan 2 Amine Acetate

Development of Novel Synthetic Routes with Enhanced Efficiency

The biological activity of α-alkylated tryptamines is highly dependent on their stereochemistry. nih.gov Therefore, the development of efficient and stereoselective synthetic routes is paramount for the detailed pharmacological evaluation of individual enantiomers. A significant advancement in this area has been the development of a five-step sequence for the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines, which can be adapted for the butan-2-amine analogue. researchgate.net This method utilizes Ellman's sulfinamide chemistry to achieve high enantiopurity (over 99% e.e.), obviating the need for chiral separation of the final product. researchgate.net The key steps are outlined below:

StepReactionReagentsOutcome
1Vilsmeier-Haack formylationPOCl₃, DMFIntroduction of an aldehyde group at the 3-position of the indole (B1671886) ring.
2Henry reactionNitropropane, NH₄OAcFormation of a nitroalkene intermediate.
3Modified Nef reactionFe, HClConversion of the nitroalkene to the corresponding ketone.
4Condensation(R)-(+)-2-methyl-2-propanesulfinamideFormation of an enantiopure sulfinamide.
5DesulfonationHCl/MethanolRemoval of the chiral auxiliary to yield the target (R)-amine.

This table summarizes a synthetic approach to chiral α-alkyltryptamines, which is applicable for the synthesis of the title compound. researchgate.net

Comprehensive Elucidation of Mechanisms of Action at the Molecular Level

Preliminary studies on the isomers of AET suggest a degree of stereoselectivity in their actions. For instance, while both enantiomers of AET act as MAOIs, the (+)-enantiomer (the S-isomer) is reported to be a more potent serotonin-dopamine releasing agent and a partial agonist at the 5-HT₂A receptor, whereas the (R)-enantiomer is functionally inactive at this receptor. nih.gov

TargetRacemic α-ET(R)-(-)-α-ET(S)-(+)-α-ET
Monoamine Release (EC₅₀, nM)
SERT23.2More selective for SERTPotent SERT/DAT releaser
DAT232Less potent at DATPotent SERT/DAT releaser
NET640Lower potency at NETLower potency at NET
5-HT₂A Receptor Activity InactiveInactivePartial agonist (EC₅₀ = 1,250 nM)
MAO Inhibition (IC₅₀) 2.6 x 10⁻⁴ M1.5 x 10⁻⁴ M79% inhibition at 10⁻³ M

This table presents comparative data for racemic AET and its enantiomers, highlighting the need for specific investigation of the (R)-isomer. nih.govacs.org

Future research must involve a comprehensive in vitro pharmacological profiling of (R)-1-(1H-Indol-3-YL)butan-2-amine acetate (B1210297). This should include:

Receptor Binding Assays: Quantitative determination of binding affinities at a wide range of serotonin (B10506) receptor subtypes (e.g., 5-HT₁, 5-HT₂, 5-HT₆, 5-HT₇) and other CNS targets.

Functional Assays: Characterization of the functional activity (agonist, antagonist, or allosteric modulator) at these receptors, including measurements of second messenger signaling (e.g., calcium mobilization, cAMP accumulation).

Transporter Assays: Detailed investigation of its effects on the serotonin, dopamine, and norepinephrine (B1679862) transporters, including both uptake inhibition and release assays.

Enzyme Inhibition Assays: A more detailed characterization of its MAO-A and MAO-B inhibitory potential.

Exploration of Undiscovered Biological Interaction Profiles

Future research should employ high-throughput screening technologies to investigate the interaction of (R)-1-(1H-Indol-3-YL)butan-2-amine acetate with a wide array of biological targets, including other G-protein coupled receptors (GPCRs), ion channels, and enzymes. This could reveal novel, previously undiscovered targets that may contribute to its pharmacological effects. For example, some tryptamine (B22526) derivatives have been found to interact with targets such as the sigma receptors or have been investigated for activities beyond the central nervous system, such as anticancer or antimicrobial effects. researchgate.netmdpi.comnih.gov Identifying such off-target activities is crucial for a complete understanding of the compound's potential therapeutic applications and its safety profile.

Advanced Computational Modeling for Rational Design of Analogues

Computational chemistry provides powerful tools for understanding structure-activity relationships (SAR) and for the rational design of new molecules with improved properties. To date, there is a lack of specific computational studies on (R)-1-(1H-Indol-3-YL)butan-2-amine. This represents a significant opportunity for future research.

Future directions in this area should include:

Molecular Docking: Docking studies of (R)-1-(1H-Indol-3-YL)butan-2-amine into homology models or crystal structures of its primary targets (e.g., serotonin receptors, monoamine transporters) can provide insights into its binding mode and the molecular determinants of its activity and selectivity. This can help to explain the observed stereoselectivity of its interactions.

Quantitative Structure-Activity Relationship (QSAR): The development of QSAR models for a series of related α-alkyltryptamines could identify key molecular descriptors that correlate with biological activity. researchgate.net This would enable the prediction of the activity of novel, unsynthesized analogues.

Pharmacophore Modeling: Based on the known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to screen virtual libraries for new potential ligands.

Rational Analogue Design: The insights gained from docking, QSAR, and pharmacophore modeling can be used to rationally design new analogues of (R)-1-(1H-Indol-3-YL)butan-2-amine with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, modifications to the indole ring or the alkyl side chain could be explored to fine-tune the interaction with specific receptor subtypes. nih.gov

By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of the pharmacology of this compound, paving the way for the potential development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-(1H-Indol-3-YL)butan-2-amine acetate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves amidation, esterification, or alkylation of indole derivatives. For example, enantioselective synthesis of similar compounds uses chiral precursors or resolving agents. Intermediates are characterized via IR spectroscopy (amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (indole NH signals at ~10-12 ppm, acetate methyl at ~2.1 ppm), and HRMS for molecular weight confirmation . Reaction yields (e.g., 70-99%) and conditions (e.g., reflux in ethyl acetate) are optimized to minimize racemization .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the indole NH (~10-12 ppm), acetate methyl group (~2.1 ppm), and chiral center protons (split due to stereochemistry).
  • ¹³C NMR : Acetate carbonyl (~170-175 ppm), indole C3 carbon (~110-120 ppm).
  • IR : Confirms ester (C=O ~1740 cm⁻¹) and amine (N-H ~3300 cm⁻¹) functionalities.
  • Polarimetry : Essential for confirming enantiomeric purity .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Follow SDS guidelines for indole derivatives:

  • Storage : -20°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation; ethanol/water mixtures are preferred for dissolution to minimize toxicity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chiral resolution?

  • Methodological Answer :

  • Chiral Chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients (85:15) for separation.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived ligands).
  • Circular Dichroism (CD) : Validates optical activity; compare with pure (R)- and (S)-standards .

Q. What strategies resolve contradictions in crystallographic data for indole derivatives?

  • Methodological Answer :

  • SHELX Refinement : Use restraints for disordered atoms and hydrogen-bonding networks.
  • Complementary Techniques : Pair X-ray diffraction with DFT calculations (e.g., Gaussian09) to model electron density mismatches.
  • Twinned Data : Apply SHELXL's TWIN/BASF commands for high-Rw cases .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

  • Methodological Answer :

  • Analog Synthesis : Modify the butan-2-amine chain (e.g., alkylation, fluorination) and test in vitro (e.g., receptor binding assays).
  • Molecular Docking : Use AutoDock Vina with dopamine D2 receptor (PDB: 6CM4) to predict binding modes.
  • In Vivo Studies : Administer derivatives in rodent models (e.g., CNS activity) with LC-MS plasma quantification .

Q. What advanced analytical methods ensure batch-to-batch purity for pharmacological studies?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., diastereomers) using C18 columns (0.1% formic acid/acetonitrile gradient).
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates high purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.